molecular formula C10H8N2O3 B3301228 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid CAS No. 90771-19-0

8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

Cat. No.: B3301228
CAS No.: 90771-19-0
M. Wt: 204.18 g/mol
InChI Key: XXMQPFXACFGKAH-UHFFFAOYSA-N
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Description

8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a heterocyclic compound that belongs to the cinnoline family. It is characterized by a fused ring system consisting of a benzene ring and a pyridazine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent oxidation to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydro derivatives .

Scientific Research Applications

8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of key enzymes .

Comparison with Similar Compounds

  • 8-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
  • 7-Bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
  • Quinolone-3-carboxylic acid derivatives

Comparison: 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is unique due to its specific ring structure and substitution pattern. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity. For instance, the presence of the methyl group at the 8-position and the carboxylic acid group at the 3-position can influence its interaction with biological targets and its overall stability .

Properties

IUPAC Name

8-methyl-4-oxo-1H-cinnoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-5-3-2-4-6-7(5)11-12-8(9(6)13)10(14)15/h2-4H,1H3,(H,11,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMQPFXACFGKAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=NN2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Reactant of Route 2
8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Reactant of Route 3
8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Reactant of Route 5
8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Reactant of Route 6
8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

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